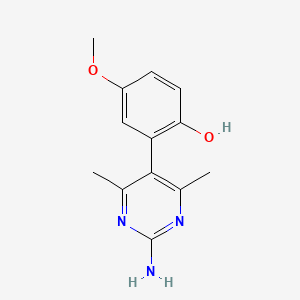
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine: is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
The synthesis of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the hexane-1,6-diamine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with hexane-1,6-diamine.
Ethylation: The final step involves the ethylation of the amine group to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.
Medicine: It has shown promise as a lead compound for the development of antimalarial and anticancer agents.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparación Con Compuestos Similares
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline core and different functional groups.
Sitamaquine: Another antimalarial compound with structural similarities.
The uniqueness of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propiedades
Número CAS |
95237-16-4 |
|---|---|
Fórmula molecular |
C19H29N3O |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
N-ethyl-N'-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C19H29N3O/c1-4-20-10-7-5-6-8-11-21-18-14-16(23-3)13-17-15(2)9-12-22-19(17)18/h9,12-14,20-21H,4-8,10-11H2,1-3H3 |
Clave InChI |
CPGAASLSRQHUHN-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


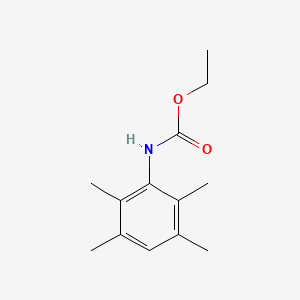
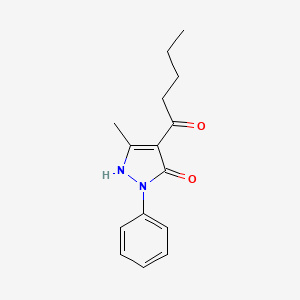
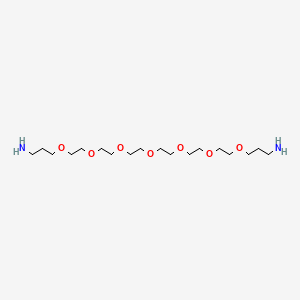

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

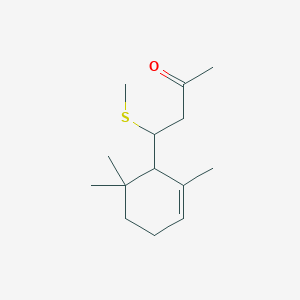
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
